molecular formula C14H12N4O4 B2803125 (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286727-72-7

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2803125
CAS No.: 1286727-72-7
M. Wt: 300.274
InChI Key: SUKYNQVMXBODRO-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS 1286727-72-7) is a synthetic small molecule featuring a complex heterocyclic architecture, with a molecular formula of C14H12N4O4 and a molecular weight of 300.27 g/mol . This compound is built around a central azetidine ring, which is functionalized with both a 5-(furan-2-yl)isoxazole and a 3-methyl-1,2,4-oxadiazole group, making it a molecule of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in medicinal chemistry, valued for its role as a bioisostere for ester and amide functionalities, which can fine-tune a molecule's metabolic stability, solubility, and binding affinity . Compounds containing this heterocycle system demonstrate a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects . Of particular relevance, recent scientific research has highlighted 1,2,4-oxadiazole-based small molecules as potent and selective inhibitors of SLACK (KNa1.1) potassium channels . Gain-of-function mutations in the KCNT1 gene that encodes this channel are linked to severe and pharmacoresistant forms of infantile epilepsy, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Therefore, this compound serves as a valuable chemical tool for researchers in neuroscience and pharmacology exploring the pathophysiology of KCNT1-related epileptic encephalopathies and investigating new therapeutic strategies. It is also a key intermediate for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8-15-13(22-16-8)9-6-18(7-9)14(19)10-5-12(21-17-10)11-3-2-4-20-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKYNQVMXBODRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their assembly into the final compound.

    Synthesis of Furan-2-yl Isoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of 3-Methyl-1,2,4-Oxadiazole: This involves the reaction of nitriles with hydroxylamine derivatives.

    Formation of Azetidin-1-yl Methanone: This step requires the formation of the azetidine ring, which can be synthesized via cyclization reactions involving amines and halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Isoxazolines and related reduced compounds.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs, synthesis, and physicochemical properties.

Isoxazole- and Thiadiazole-Containing Derivatives

Compound 6 ():

  • Structure : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
  • Key Features : Isoxazole linked to a thiadiazole core and benzamide substituent.
  • Synthesis: Yield (70%) via hydroxylamine hydrochloride and potassium carbonate in ethanol .
  • Physicochemical Data :
    • Melting Point: 160°C
    • IR: C=O stretch at 1606 cm⁻¹
    • NMR: Aromatic protons at δ 7.36–8.13 ppm.

Comparison :

  • The target compound replaces the thiadiazole and benzamide groups with an azetidine-oxadiazole unit and a methanone bridge, likely reducing planarity and altering electronic properties.
  • The furan substituent in the target may confer greater solubility than the phenyl group in Compound 4.
Oxadiazole- and Triazole-Containing Derivatives

Compounds 5a–f ():

  • Structure: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone
  • Key Features: Oxadiazole-triazole hybrid with aryl and ethanone substituents.
  • Synthesis : Formed via reactions with substituted benzoic acids and phosphorous oxychloride .

Comparison :

  • The target’s azetidine-oxadiazole moiety introduces a constrained four-membered ring, contrasting with the flexible triazole-aryl systems in Compounds 5a–f.
  • The methanone bridge in the target may enhance stability compared to ethanone-based analogs.
Fluorophenyl-Triazole-Thiazole Derivatives

Compounds 4 and 5 ():

  • Structure : Fluorophenyl-substituted thiazole-triazole hybrids.
  • Key Features : Isostructural crystals with planar and perpendicular fluorophenyl groups.

Comparison :

  • The target’s azetidine ring likely disrupts planarity, reducing crystallinity compared to the rigid thiazole-triazole framework in Compounds 4 and 4.
  • Fluorine substituents in compounds improve metabolic stability, whereas the target’s furan may prioritize solubility over stability.

Implications for Research

  • Bioactivity Potential: The furan and oxadiazole groups suggest interactions with targets requiring electron-rich and electron-deficient motifs, respectively.
  • Structural Uniqueness: The hybrid architecture distinguishes it from purely aromatic heterocycles, offering novel avenues for structure-activity relationship (SAR) studies.

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The molecular formula of the compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4}, with a molecular weight of approximately 288.27 g/mol. The structure includes a furan ring, an isoxazole moiety, and an azetidine ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14H12N4O4C_{14}H_{12}N_{4}O_{4}
Molecular Weight288.27 g/mol
IUPAC Name(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS Number1396793-16-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Furan and Isoxazole Components : The furan ring is synthesized through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Formation of the Oxadiazole Ring : This can be achieved by reacting nitriles with hydroxylamine derivatives.
  • Assembly into the Final Compound : The azetidine ring is formed through cyclization reactions involving amines and halogenated precursors.

Anticancer Activity

Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar compounds against cancer cell lines such as HeLa and HepG2, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show that derivatives of furan and oxadiazole exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria .

Anti-inflammatory Effects

In vivo studies have suggested that compounds with oxadiazole structures possess anti-inflammatory properties. These compounds were shown to inhibit inflammatory mediators in animal models .

The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exerts its biological effects may involve:

  • Enzyme Inhibition : Interacting with specific enzymes or receptors involved in cancer progression or inflammatory pathways.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
  • Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other heterocyclic compounds that contain similar functional groups:

Compound NameBiological Activity
Methyl 5-hydroxymethyl 2-furan carboxylateCytotoxicity against cancer cells
Benzimidazole derivatives with oxadiazoleAnticancer and anti-inflammatory
Isoxazole derivativesAntimicrobial and anticancer

Case Studies

  • Cytotoxicity Study : A derivative was tested against various cancer cell lines, showing promising results with an IC50 value lower than 100 µg/mL against HeLa cells .
  • Antibacterial Efficacy : Another study reported that a related furan derivative exhibited an MIC of 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
The multi-step synthesis requires precise control of reaction conditions. Key steps include:

  • Cyclization of heterocycles : Use acid chlorides for acylation (e.g., to form the azetidine-oxadiazole core) under inert atmospheres to prevent hydrolysis .
  • Coupling reactions : Employ catalysts like DMAP or DCC for amide bond formation between the isoxazole and azetidine moieties .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Reaction temperatures between 50–80°C and anhydrous solvents (e.g., THF or DCM) minimize side products .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity of the azetidine, isoxazole, and oxadiazole rings. Key signals include:
    • δ 6.5–7.5 ppm (furan protons) .
    • δ 4.5–5.5 ppm (azetidine CH₂ groups) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve bond angles and stereochemistry, particularly for the azetidine ring’s puckering geometry .

Advanced: How can computational methods predict biological target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonds between the oxadiazole ring and catalytic residues .
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions. The oxadiazole’s electron-deficient nature may drive π-π stacking with aromatic residues .
  • MD simulations : Simulate binding stability (50–100 ns trajectories) to assess conformational changes in the azetidine ring upon target binding .

Advanced: How do structural modifications influence bioactivity?

Answer:
A comparative SAR study reveals:

Modification Impact on Activity Reference
Furan → Thiophene Enhances lipophilicity (logP +0.5) but reduces solubility
Methyl (oxadiazole)Fluorine Increases metabolic stability (t½ +2 hrs in microsomes)
Azetidine → Piperidine Reduces target selectivity (IC50 increases 10-fold)

Advanced: How can contradictory biological data be resolved?

Answer:
Contradictions in IC50 values or mechanism-of-action studies require:

  • Dose-response validation : Repeat assays across 8–10 concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring) that may confound results .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Enzyme inhibition : Use recombinant kinases (e.g., EGFR or CDK2) with fluorescence polarization assays .
  • Cell-based assays : Test cytotoxicity in cancer lines (e.g., HeLa or MCF-7) via ATP-luminescence. Include a positive control (e.g., doxorubicin) .
  • Membrane permeability : Perform Caco-2 monolayer studies (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability) .

Advanced: What strategies stabilize the oxadiazole ring during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Excipient screening : Add 1% trehalose or mannitol to aqueous formulations to reduce degradation .
  • Accelerated stability testing : Monitor degradation at 40°C/75% RH over 4 weeks; <5% degradation indicates room-temperature stability .

Advanced: How can regioselectivity challenges in heterocycle synthesis be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to control cyclization sites .
  • Microwave-assisted synthesis : Shorten reaction times (10–30 min vs. 24 hrs) to minimize isomerization .
  • Computational prediction : Use DFT to model transition states and identify low-energy pathways for regioselective product formation .

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